molecular formula C26H26ClNO5 B12459312 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

Cat. No.: B12459312
M. Wt: 467.9 g/mol
InChI Key: ULPMKBURUDFFBO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the chlorophenyl and oxoethyl groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxo group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate include other chlorophenyl derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H26ClNO5

Molecular Weight

467.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C26H26ClNO5/c27-15-5-1-13(2-6-15)21(29)12-33-26(32)14-3-7-16(8-4-14)28-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(28)31/h1-2,5-6,9-10,14,16-20,22-23H,3-4,7-8,11-12H2

InChI Key

ULPMKBURUDFFBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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